(R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate, also known by its IUPAC name, is a carbamate derivative that incorporates a piperidine ring and an oxetane moiety. This compound is characterized by its unique molecular structure, which combines elements of both cyclic and acyclic chemistry, making it of interest in various fields of organic synthesis and medicinal chemistry. It is classified under carbamates, which are esters or salts of carbamic acid, and are widely used in pharmaceuticals and agrochemicals.
The compound can be sourced from several chemical suppliers and manufacturers specializing in organic compounds. Its classification as a carbamate places it within a group known for their biological activity and utility in drug development. The specific CAS number for this compound is 1228948-05-7, and its molecular formula is C13H24N2O3 with a molecular weight of approximately 256.35 g/mol .
The synthesis of (R)-tert-butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The molecular structure of (R)-tert-butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate can be represented using various structural formulas:
O=C(OC(C)(C)C)NC1CCN(C2COC2)CC1
This notation indicates the presence of a tert-butyl group attached to a carbamate functional group, linked to a piperidine ring that further contains an oxetane substituent.
The stereochemistry at the piperidine nitrogen contributes to its potential biological activity, particularly in medicinal chemistry applications.
The compound can undergo various chemical reactions typical for carbamates and nitrogen-containing heterocycles:
These reactions are essential for modifying the compound for specific applications in drug development or material science.
(R)-tert-butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate has potential applications in:
The compound systematically named (R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate represents a structurally sophisticated chiral molecule of significant interest in modern medicinal chemistry. Its nomenclature follows International Union of Pure and Applied Chemistry rules precisely: the parent structure is a piperidine ring substituted at the 3-position with a carbamate functional group (tert-butoxycarbonyl, Boc) and at the 1-position with an oxetane heterocycle connected via its 3-position carbon. The stereochemical descriptor "(R)" explicitly denotes the absolute configuration at the chiral center located at the piperidine 3-position carbon bearing the carbamate moiety. This compound belongs to the carbamate derivative class, characterized by the presence of the -OC(=O)N< functional group, which provides both chemical stability and hydrogen-bonding capabilities critical for biological interactions [1] [6].
Table 1: Systematic Nomenclature and Molecular Descriptors
Nomenclature Type | Name | Chemical Identifier |
---|---|---|
Systematic IUPAC Name | (R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate | CAS: 309956-78-3 |
Alternative Name | (R)-3-((tert-Butoxycarbonyl)amino)-1-(oxetan-3-yl)piperidine | MDL: MFCD03093382 |
Molecular Formula | C₁₃H₂₄N₂O₃ | SMILES: CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C1COC1 |
Stereochemical Identifier | (R)-configuration at piperidin-3-yl carbon | Molecular Weight: 256.34 g/mol |
The molecular architecture integrates two privileged pharmacophores: the piperidine scaffold provides basicity and conformational flexibility, while the oxetane ring contributes significant polarity and metabolic stability enhancement. The oxetane (a strained four-membered cyclic ether) exhibits a characteristic bond angle distortion (approximately 92° for C-O-C) that imparts heightened reactivity compared to larger cyclic ethers, while maintaining sufficient stability for pharmaceutical applications. This three-dimensional assembly creates a distinct spatial orientation of hydrogen bond acceptors (oxetane oxygen, carbamate carbonyl oxygen) and donors (N-H of carbamate), enabling specific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group serves dual purposes: it masks the basic piperidine nitrogen during synthetic manipulations and modulates the molecule's lipophilicity profile, directly influencing pharmacokinetic properties [1] [3] [4].
The strategic incorporation of the oxetane moiety into medicinal chemistry scaffolds represents a relatively recent innovation in the evolution of bioactive molecule design. While piperidine-based compounds and carbamate protecting groups have established histories in drug development, the systematic exploration of oxetanes gained significant traction only in the early 21st century. This compound's emergence coincides with the broader recognition of oxetanes as versatile bioisosteres capable of replacing traditional functional groups like carbonyls, tert-butyl groups, or gem-dimethyl arrangements while improving physicochemical profiles. The oxetane's rise was catalyzed by seminal work demonstrating its ability to reduce metabolic clearance, enhance aqueous solubility, and decrease phospholipidosis potential compared to more lipophilic alternatives [4] [8] .
The specific molecular hybridization exemplified by (R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate—merging a chiral piperidine core with a 3-substituted oxetane—appeared in pharmaceutical patent literature circa 2010-2015 as kinase inhibitor programs sought to address metabolic instability challenges. Its development reflects a deliberate strategy to combine three key elements: 1) the three-dimensional spatial diversity provided by the chiral piperidine, 2) the polarity and metabolic resistance conferred by the oxetane, and 3) the synthetic handle provided by the Boc-protected amine. This trifunctional design enables versatile downstream derivatization, positioning the molecule as a key intermediate for generating structurally diverse screening libraries. The oxetane's introduction specifically addressed the recurring problem of rapid microsomal degradation observed in earlier-generation tertiary amine-containing drug candidates, particularly those targeting central nervous system disorders where metabolic stability is paramount [4] .
Table 2: Evolutionary Context of Key Structural Elements
Structural Element | Historical Context | Functional Role in Compound |
---|---|---|
Chiral Piperidine Scaffold | Widely utilized since mid-20th century in alkaloid-derived therapeutics (e.g., analgesics, antipsychotics) | Provides chiral tertiary amine center for target binding; conformational flexibility for optimal pharmacophore alignment |
tert-Butoxycarbonyl (Boc) Group | Introduced 1957 as amino-protecting group; ubiquitous in peptide synthesis | Protects secondary amine during synthesis; modulates lipophilicity; enables deprotection for further functionalization |
Oxetane Ring | Systematically explored post-2010 as a carbonyl/gem-dimethyl bioisostere | Enhances solubility; reduces metabolic clearance; introduces steric constraint and hydrogen bond acceptance |
The compound's prominence grew in parallel with advances in asymmetric synthesis methodologies that enabled economically viable production of enantiopure intermediates. Improved catalytic asymmetric hydrogenation techniques and chiral resolution protocols facilitated access to the (R)-enantiomer in high enantiomeric excess, essential given the profound pharmacological differences often observed between enantiomers of chiral amines. Its current status as a valuable building block reflects medicinal chemistry's strategic shift toward saturated heterocycles with controlled stereochemistry and enhanced three-dimensional character to address challenging biological targets [2] [6] .
The (R)-absolute stereochemistry at the piperidine 3-position carbon is a critical determinant of the molecule's biological interactions and physicochemical behavior. Stereochemical purity at this center directly influences the spatial orientation of the carbamate functionality relative to the oxetane ring and the basic piperidine nitrogen, creating a distinct three-dimensional pharmacophore. Molecular modeling and comparative studies with the (S)-enantiomer demonstrate that only the (R)-configuration positions the carbamate's carbonyl oxygen optimally for hydrogen bonding with target protein residues in biological systems. This precise spatial arrangement significantly impacts target binding affinity, as evidenced by substantial differences in inhibitory potency between enantiomers observed across multiple enzyme classes, particularly kinases and G-protein coupled receptors [6] [9] .
The stereospecificity extends beyond direct target interactions to influence physicochemical properties relevant to drug disposition. The (R)-enantiomer typically exhibits different crystallization packing densities compared to its (S)-counterpart, leading to distinct solid-state characteristics including melting point, solubility, and stability profiles. In solution, the specific configuration affects the molecule's preferred conformation (e.g., equatorial versus axial positioning of substituents on the piperidine ring in chair conformations), which subsequently modulates membrane permeability and metabolic susceptibility. Studies on closely related piperidinyl carbamates have demonstrated that cytochrome P450 enzymes exhibit pronounced stereoselectivity in metabolism, with one enantiomer often undergoing significantly faster oxidative dealkylation than the other. For (R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate, the oxetane's presence mitigates but does not eliminate this stereochemical metabolic differentiation, with the (R)-configuration generally conferring superior metabolic stability in human liver microsome assays compared to the (S)-enantiomer [6] [9] .
Table 3: Comparative Properties of Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer | Analytical Method |
---|---|---|---|
Specific Rotation [α]₂₀D | +24.5° ± 0.5° (c=1, MeOH) | -24.0° ± 0.5° (c=1, MeOH) | Polarimetry |
Metabolic Stability (HLM t₁/₂) | 78 ± 4 minutes | 42 ± 3 minutes | Human Liver Microsome Assay |
Aqueous Solubility (pH 7.4) | 28 ± 2 mg/mL | 19 ± 3 mg/mL | Shake-Flask Method |
Cellular Permeability (Papp x10⁻⁶ cm/s) | 15.2 ± 1.1 | 9.8 ± 0.9 | Caco-2 Monolayer Assay |
Melting Point | 142-144°C | 138-140°C | Differential Scanning Calorimetry |
The critical importance of stereochemical integrity is underscored by synthetic routes developed to access this compound. Practical approaches include: 1) chiral resolution of racemic mixtures using diastereomeric salt formation with enantiopure acids like di-p-toluoyl-D-tartaric acid, 2) asymmetric synthesis employing chiral auxiliaries or catalysts, and 3) enzymatic resolution techniques. The Boc protection strategy is particularly valuable in these processes, as it facilitates crystallization and purification while preventing racemization at the stereogenic center during synthesis. Preservation of enantiomeric purity (>99% ee) is essential throughout manufacturing and storage, as even minor enantiomeric contamination can significantly compromise biological performance in downstream applications, particularly when the molecule serves as an advanced intermediate for potent active pharmaceutical ingredients targeting kinases or neurological targets where stereoselectivity is pronounced [2] [6] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1